4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine
Description
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine is a chemical compound that belongs to the class of hydrazones and dihydropyrimidines It is characterized by the presence of a hydrazone group attached to a dihydropyrimidine ring, with an o-tolyl substituent on the hydrazone
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)-2-pyrimidin-4-ylhydrazine |
InChI |
InChI=1S/C11H12N4/c1-9-4-2-3-5-10(9)14-15-11-6-7-12-8-13-11/h2-8,14H,1H3,(H,12,13,15) |
InChI Key |
SAKOZHDWMUTSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC2=NC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine typically involves the reaction of an o-tolyl hydrazine derivative with a dihydropyrimidine precursor. One common method is the condensation reaction between o-tolyl hydrazine and a dihydropyrimidine-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Synthesis of 4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine
The synthesis of this compound typically involves the condensation reaction between o-toluidine and various carbonyl compounds, followed by cyclization to form the dihydropyrimidine core. The reaction conditions can be optimized to enhance yield and purity. For instance, the use of specific catalysts or solvents can significantly impact the efficiency of the synthesis.
Biological Activities
1. Anticancer Activity
Research has indicated that derivatives of 1,4-dihydropyrimidines exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A-549 (lung cancer) cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies have reported that hydrazone derivatives possess notable antibacterial and antifungal properties. For example, a study synthesized new heterocyclic compounds containing sulfamoyl moieties, which were tested against various microbial strains .
3. Anti-inflammatory Effects
Dihydropyrimidine derivatives have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Evaluation
A comprehensive study synthesized a series of 1,4-dihydropyrimidines and evaluated their cytotoxic effects on HepG2 and A-549 cell lines. The results showed that specific substitutions on the dihydropyrimidine scaffold significantly enhanced anticancer activity compared to standard drugs like cisplatin .
Case Study 2: Antimicrobial Assessment
In another study, a novel series of hydrazone derivatives was synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dihydropyrimidine ring may interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(2-(p-Tolyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a para-tolyl substituent.
4-(2-(m-Tolyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a meta-tolyl substituent.
4-(2-(Phenyl)hydrazono)-1,4-dihydropyrimidine: Similar structure but with a phenyl substituent instead of a tolyl group.
Uniqueness
4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that are distinct from para- or meta-substituted analogs .
Biological Activity
The compound 4-(2-(o-Tolyl)hydrazono)-1,4-dihydropyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its dihydropyrimidine core, which is a versatile scaffold in medicinal chemistry. The hydrazone functional group contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1,4-dihydropyrimidines, including derivatives like this compound. Research indicates that such compounds exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain dihydropyrimidine derivatives showed potent antibacterial effects comparable to standard antibiotics such as chloramphenicol .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of 1,4-dihydropyrimidines has been extensively studied. Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has indicated that certain derivatives can inhibit the proliferation of human cancer cell lines like HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 10.5 ± 0.5 | Apoptosis induction |
| A-549 | 8.0 ± 0.3 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory effects of dihydropyrimidines have also been documented. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. In vitro studies have shown that the administration of these compounds can significantly lower levels of TNF-α and IL-6 in activated macrophages .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many dihydropyrimidines act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .
- Receptor Interaction : Dihydropyrimidines may interact with specific receptors or ion channels, influencing cellular signaling pathways that regulate growth and inflammation.
Case Studies
Several case studies illustrate the therapeutic potential of 1,4-dihydropyrimidines:
- Antibacterial Efficacy : A clinical study assessed the effectiveness of a novel dihydropyrimidine derivative against multidrug-resistant Staphylococcus aureus, demonstrating a significant reduction in bacterial load in treated subjects compared to controls.
- Cancer Treatment : In a preclinical model, administration of a dihydropyrimidine compound led to a marked decrease in tumor size in xenograft models of human breast cancer.
Q & A
Q. What safety protocols are essential when handling hydrazine hydrate in dihydropyrimidine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
